4-((4-Ethoxybenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-((4-Ethoxybenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a triazole ring, a pyridine ring, and an ethoxybenzylidene moiety, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Ethoxybenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-ethoxybenzaldehyde with 4-amino-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((4-Ethoxybenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The triazole and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the triazole or pyridine rings.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology: It has shown promise as a bioactive molecule with potential antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-((4-Ethoxybenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Methoxybenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
- 4-((4-Chlorobenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
- 4-((4-Bromobenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The presence of the ethoxy group in 4-((4-Ethoxybenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol distinguishes it from similar compounds. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it a unique candidate for various applications.
Properties
Molecular Formula |
C16H15N5OS |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-[(E)-(4-ethoxyphenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H15N5OS/c1-2-22-14-7-5-12(6-8-14)10-18-21-15(19-20-16(21)23)13-4-3-9-17-11-13/h3-11H,2H2,1H3,(H,20,23)/b18-10+ |
InChI Key |
BETOLCHCGYUWTP-VCHYOVAHSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CN=CC=C3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CN=CC=C3 |
Origin of Product |
United States |
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